2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
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Overview
Description
2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a useful research compound. Its molecular formula is C14H22N4O and its molecular weight is 262.357. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of action
They have shown broad biological activities in both agrichemistry and pharmacological chemistry .
Mode of action
The 1,2,3-triazole ring in “2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one” can form hydrogen bonds with different targets, leading to changes in the function of those targets .
Biochemical pathways
Without specific information on “this compound”, it’s hard to say which biochemical pathways it affects. 1,2,3-triazole derivatives have been found to influence a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of “2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321,2,3-triazole derivatives are known for their stability against metabolic degradation, which could enhance their bioavailability .
Result of action
The specific molecular and cellular effects of “2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321,2,3-triazole derivatives have shown a wide range of biological activities, suggesting they could have diverse effects at the molecular and cellular level .
Action environment
The influence of environmental factors on the action, efficacy, and stability of “2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[32The stability of 1,2,3-triazole derivatives against metabolic degradation suggests they might be relatively stable in various environments .
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole ring in 2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one can bind with a variety of enzymes and receptors in biological systems . This unique structure allows it to show broad biological activities in both agrichemistry and pharmacological chemistry
Cellular Effects
Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that 1,2,3-triazoles can engage in diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force . These interactions can lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
The compound 2,2-dimethyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one represents a novel class of azabicyclic compounds that have garnered attention for their potential biological activities, particularly in the context of cancer treatment and inflammation management. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazole moiety linked to an azabicyclo[3.2.1]octane scaffold. This structural arrangement is significant as it enhances the compound's interaction with biological targets due to the presence of nitrogen-rich heterocycles known for their pharmacological properties.
Research indicates that compounds based on the azabicyclo[3.2.1]octane framework exhibit inhibitory activity against key enzymes involved in inflammatory processes:
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endocannabinoid associated with anti-inflammatory effects. Inhibition of NAAA by azabicyclic compounds can lead to increased PEA levels, thereby enhancing its analgesic and anti-inflammatory properties .
Antiproliferative Activity
A significant aspect of the biological activity of this compound is its antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines including:
- Hs294T (melanoma)
- MIA PaCa-2 (pancreatic cancer)
- NCI-H1581 (lung cancer)
In studies involving a library of triazole-based azabicycloalkane conjugates, many exhibited moderate to potent antiproliferative activity, with some showing selectivity indices exceeding 9 compared to cisplatin .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications in the azabicyclo[3.2.1]octane structure can significantly influence biological activity:
Compound | IC50 (μM) | Selectivity Index |
---|---|---|
Compound A | 0.042 | >9 |
Compound B | 0.655 | <9 |
Compound C | 0.250 | >5 |
These findings indicate that specific structural components are critical for enhancing both potency and selectivity against targeted enzymes and cancer cell lines .
Case Studies
Several case studies have highlighted the efficacy of azabicyclic compounds in preclinical settings:
- Anti-inflammatory Studies : In vivo models demonstrated that compounds similar to this compound significantly reduced inflammation markers when administered prior to inflammatory stimuli.
- Cancer Treatment Efficacy : In vitro assays showed that certain derivatives led to G0/G1 phase arrest in cancer cells, indicating potential mechanisms for inducing apoptosis or inhibiting cell cycle progression .
Properties
IUPAC Name |
2,2-dimethyl-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-14(2,3)13(19)18-10-4-5-11(18)9-12(8-10)17-7-6-15-16-17/h6-7,10-12H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPFSUOZESWIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2CCC1CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.